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molecular formula C9H13N3O3S B8506395 2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester

2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester

Cat. No. B8506395
M. Wt: 243.29 g/mol
InChI Key: ZJXYOHQXIYUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107297

Procedure details

A mixture of N-(tert-butoxycarbonyl)glycine (3.1 g), 2-amino-4-thiazoleacetic acid ethyl ester (3 g) and bromo-tris(pyrrolidino)-phosphonium hexafluorophosphate (7.54 g) in dimethylformamide (20 ml) was treated with N,N-diisopropylethylamine (6 ml). After 25 minutes N,N-dimethyl-4-aminopyridine (1.96 g) was added. After 24 hours the mixture was partitioned between ethyl acetate and brine. The organic phase was washed with saturated aqueous sodium bicarbonate, brine, IN HCl and brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with 50% ethyl acetate in isohexane. The product (0.77 g) was dissolved in dichloromethane (25 ml) and trifluoroacetic acid (10 ml). After 2 hours the mixture was evaporated. The residue was partitioned between ethyl acetate and sodium bicarbonate solution. The aqueous phase was repeatedly extracted with ethyl acetate. The combined extracts were dried (MgSO4) and evaporated. Yield 0.41 g.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10](O)=[O:11])=O)(C)(C)C.[CH2:13]([O:15][C:16](=[O:24])[CH2:17][C:18]1[N:19]=[C:20]([NH2:23])[S:21][CH:22]=1)[CH3:14].F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1.C(N(CC)C(C)C)(C)C>CN(C)C=O.CN(C1C=CN=CC=1)C>[NH2:8][CH2:9][C:10]([NH:23][C:20]1[S:21][CH:22]=[C:18]([CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:24])[N:19]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)N)=O
Name
Quantity
7.54 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
1.96 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 hours the mixture was partitioned between ethyl acetate and brine
Duration
24 h
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate, brine, IN HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in isohexane
DISSOLUTION
Type
DISSOLUTION
Details
The product (0.77 g) was dissolved in dichloromethane (25 ml)
CUSTOM
Type
CUSTOM
Details
After 2 hours the mixture was evaporated
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was repeatedly extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NCC(=O)NC=1SC=C(N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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